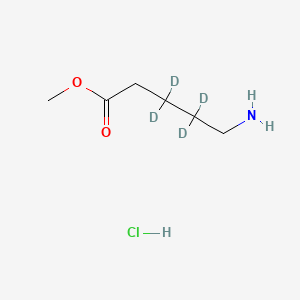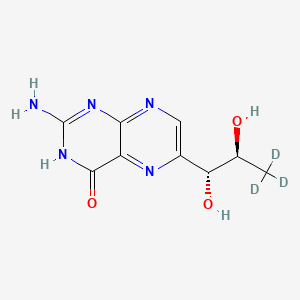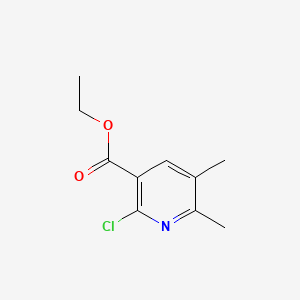
Triazolomethylindole-3-acetic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolomethylindole-3-acetic Acid-d5 is a labeled metabolite of Rizatriptan, a medication used to treat migraines . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies . Its molecular formula is C13H7D5N4O2, and it has a molecular weight of 261.29 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triazolomethylindole-3-acetic Acid-d5 involves several steps, including a Lewis acid-catalyzed acyliminium ion allylation reaction, a Mitsunobu reaction, a Pd-mediated Stille–Kelly intramolecular cross-coupling, and a CO-catalyzed Pd-mediated reductive N-heterocyclization . Additionally, a deuterium incorporation reaction of 3-unsubstituted indoles can be accomplished through treatment with CD3CO2D at 150°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Triazolomethylindole-3-acetic Acid-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
Triazolomethylindole-3-acetic Acid-d5 has several scientific research applications:
Mécanisme D'action
The mechanism of action of Triazolomethylindole-3-acetic Acid-d5 involves its role as a labeled metabolite. In pharmacokinetic studies, it helps researchers track the metabolism and distribution of Rizatriptan in the body . The molecular targets and pathways involved include various enzymes and receptors that interact with Rizatriptan and its metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic Acid: A natural plant hormone involved in growth and development.
Indole-3-butyric Acid: Another plant hormone used to stimulate root growth.
Indole-3-acetamide: A precursor in the biosynthesis of indole-3-acetic acid.
Uniqueness
Triazolomethylindole-3-acetic Acid-d5 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and pharmacokinetic research . This labeling allows for precise tracking and analysis, which is not possible with its non-labeled counterparts.
Propriétés
IUPAC Name |
2-[4,6,7-trideuterio-5-[dideuterio(1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)/i1D,2D,3D,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIHDPNKNLLMA-JZOBIDBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1C([2H])([2H])N3C=NC=N3)[2H])C(=CN2)CC(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














